molecular formula C13H22N2O3 B13776700 4,5-Bis(4-pentenyloxy)-2-imidazolidinone CAS No. 93431-23-3

4,5-Bis(4-pentenyloxy)-2-imidazolidinone

Cat. No.: B13776700
CAS No.: 93431-23-3
M. Wt: 254.33 g/mol
InChI Key: HMRNPCRXMSHCLH-UHFFFAOYSA-N
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Description

4,5-Bis(4-pentenyloxy)-2-imidazolidinone is a synthetic organic compound characterized by its unique structure, which includes two pentenyloxy groups attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-pentenyloxy)-2-imidazolidinone typically involves the reaction of imidazolidinone with 4-pentenyloxy groups under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-pentenyloxy)-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentenyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazolidinones.

Scientific Research Applications

4,5-Bis(4-pentenyloxy)-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-pentenyloxy)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(4-pentenyloxy)-2-oxazolidinone: Similar structure but with an oxazolidinone core.

    4,5-Bis(4-pentenyloxy)-2-thiazolidinone: Similar structure but with a thiazolidinone core.

Uniqueness

4,5-Bis(4-pentenyloxy)-2-imidazolidinone is unique due to its specific imidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from its analogs.

Properties

CAS No.

93431-23-3

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

4,5-bis(pent-4-enoxy)imidazolidin-2-one

InChI

InChI=1S/C13H22N2O3/c1-3-5-7-9-17-11-12(15-13(16)14-11)18-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2,(H2,14,15,16)

InChI Key

HMRNPCRXMSHCLH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1C(NC(=O)N1)OCCCC=C

Origin of Product

United States

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